molecular formula C10H8N2O3 B1347158 2-Methyl-5-nitro-2H-isoquinolin-1-one CAS No. 42792-96-1

2-Methyl-5-nitro-2H-isoquinolin-1-one

Cat. No.: B1347158
CAS No.: 42792-96-1
M. Wt: 204.18 g/mol
InChI Key: ZJFKSSNHLIRRHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitro-2H-isoquinolin-1-one is unique due to its specific substitution pattern and the presence of both methyl and nitro groups on the isoquinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Biological Activity

2-Methyl-5-nitro-2H-isoquinolin-1-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical structure, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8N2O3C_{10}H_8N_2O_3 and a molecular weight of approximately 192.18 g/mol. Its structure features a methyl group at the 2-position and a nitro group at the 5-position of the isoquinoline ring, which are critical for its biological activity.

Property Details
Molecular FormulaC10H8N2O3C_{10}H_8N_2O_3
Molecular Weight192.18 g/mol
Functional GroupsNitro (–NO₂), Methyl (–CH₃)

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism may involve the disruption of microbial cell walls or inhibition of essential enzymes.
  • Anticancer Activity : Preliminary studies suggest that it can inhibit the growth of cancer cells, including HeLa and A375 cell lines. The IC50 values indicate its potency in inhibiting cell proliferation.
Cell Line IC50 (µM)
HeLa (Cervical Cancer)1.7
A375 (Melanoma)0.87
HCT-116 (Colon Carcinoma)0.55

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The nitro group is particularly reactive, allowing it to form various reactive intermediates that can modulate biological responses.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence suggests it can interfere with cell cycle progression, particularly affecting phases critical for DNA replication.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound significantly reduced viability in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Structure-Activity Relationship (SAR) : Comparative studies with analogs such as 4-Methyl-5-nitroisoquinoline indicated that variations in substitution patterns significantly affect biological activity, highlighting the importance of specific functional groups in drug design.

Properties

IUPAC Name

2-methyl-5-nitroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKSSNHLIRRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309870
Record name 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42792-96-1
Record name NSC218341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-isochromen-1-one (1.2 g, 0.0063 mol) and 40% aqueous methylamine (10 mL, 0.09 mol) were refluxed in methanol (40 mL, 1 mol) for 1 hour. The solvents were removed and the residue was diluted with CH2Cl2/MeOH (95:5 v/v, 100 mL), washed with brine (20 mL×2). The CH2Cl2 layer was dried over Na2SO4, purified via flash chromatography (40 g of silica gel, 0-50% EtOAc/Hexanes) to give a yellow solid. MS m/z (M+H) 204.8.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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